3-Aminopyridazine-4-carboxylate Scaffold: KDM4 Histone Demethylase Inhibitor Patent Protection and Class Differentiation
Methyl 3-Aminopyridazine-4-carboxylate serves as a synthetic entry point to the substituted 3-aminopyridazine scaffold, which is explicitly claimed in granted patents US 10,336,727 B2 and EP 2934145 A1 as histone demethylase (KDM4) inhibitors [1]. The 3-aminopyridazine core represents a distinct chemotype from the 3-aminopyridine scaffold (also claimed in the same patents), with the pyridazine ring's additional nitrogen atom conferring different electronic properties and hydrogen-bond acceptor capacity (5 vs. 4 acceptors) [2]. While specific KDM4 IC50 data for the unsubstituted methyl ester is not publicly reported in primary literature, the patent family's explicit inclusion of substituted 3-aminopyridazine derivatives—in contrast to other pyridazine substitution patterns (e.g., C3-carboxylates, C6-amino variants)—constitutes legal and strategic differentiation for procurement decisions in KDM4-targeted programs [1].
| Evidence Dimension | Patent-protected chemotype inclusion for KDM4 histone demethylase inhibition |
|---|---|
| Target Compound Data | Substituted 3-aminopyridazine derivatives (including 3-aminopyridazine-4-carboxylates) are explicitly claimed in US 10,336,727 B2 (granted 2019) and EP 2934145 A1 as histone demethylase inhibitors |
| Comparator Or Baseline | Pyridazine-3-carboxylate and pyridazine-3-carboxamide scaffolds (e.g., SYK inhibitor series) represent alternative pyridazine pharmacophores with distinct target engagement profiles; substituted 3-aminopyridine derivatives are co-claimed but represent a different heterocyclic class |
| Quantified Difference | Qualitative differentiation: Inclusion in KDM4 patent family vs. exclusion of alternative pyridazine regioisomers from same patent claims |
| Conditions | Patent claims analysis based on US 10,336,727 B2 and EP 2934145 A1, assigned to Celgene Quanticel Research Inc., covering substituted 3-aminopyridazine derivatives |
Why This Matters
This patent protection establishes the 3-aminopyridazine-4-carboxylate scaffold as a validated entry point for developing KDM4-targeted therapeutics, a target class implicated in prostate, breast, bladder, and lung cancers, thereby prioritizing this specific substitution pattern over alternative pyridazine regioisomers for epigenetic oncology research programs.
- [1] Stafford, J. A., Wallace, M. B., Kanouni, T., & Veal, J. M. (2019). U.S. Patent No. 10,336,727 B2. Washington, DC: U.S. Patent and Trademark Office. (Assignee: Celgene Quanticel Research Inc.). Histone demethylase inhibitors. View Source
- [2] PubChem. (2026). Methyl 3-Aminopyridazine-4-carboxylate (CID 74890384) - Computed Properties: Hydrogen Bond Acceptor Count. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-Aminopyridazine-4-carboxylate View Source
